Ergocornine maleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

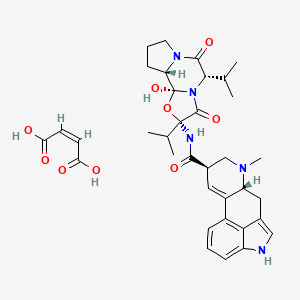

Ergocornine maleate, also known as this compound, is a useful research compound. Its molecular formula is C35H43N5O9 and its molecular weight is 677.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reproductive Health

Ergocornine maleate has been studied for its effects on reproductive processes in both animal models and potential implications for human health.

- Induced Luteolysis : Research indicates that this compound can be used to induce luteolysis in cyclic and pseudopregnant rats. A study found that treatment with ergocornine led to decreased pregnancy rates and increased synchronization in mating among pseudopregnant rats, suggesting its utility in reproductive management .

- Effects on Prolactin Secretion : this compound has been shown to inhibit prolactin secretion, which is crucial for lactation. In a study involving lactating rats, administration of ergocornine resulted in significantly lower serum prolactin levels and reduced mammary tissue weight compared to controls. This indicates its potential application in managing conditions related to excessive lactation or lactation suppression .

Anti-Cancer Potential

The cytotoxic properties of this compound have been explored in the context of cancer treatment.

- Inhibition of Tumor Growth : Experiments conducted on rodents demonstrated that ergocornine could suppress the growth of pituitary tumors. The mechanism appears to involve the inhibition of prolactin release from the anterior pituitary gland, which is often associated with tumor progression .

- Cytotoxic Activity : Further studies using mRNA microarray techniques revealed that ergocornine exhibits strong inhibitory effects on genes linked to leukemia progression. This suggests a potential role for this compound as a treatment for drug-resistant tumors .

Cosmetic Applications

This compound's properties may extend into cosmetic formulations, particularly those aimed at skin health.

- Formulation Stability : In cosmetic science, the stability and safety of products are paramount. This compound can be investigated as an ingredient that enhances the stability of formulations while potentially offering skin benefits due to its biological activity .

Case Studies and Research Findings

The following table summarizes key findings from notable studies regarding the applications of this compound:

Analyse Des Réactions Chimiques

Epimerization at C8

Ergocornine maleate undergoes pH- and temperature-dependent epimerization at the C8 position, forming equilibrium mixtures of R- and S-epimers .

Quantum chemical models indicate the S-epimer is thermodynamically favored in ergocornine due to steric and electronic stabilization .

Fragmentation Under Mass Spectrometry

This compound exhibits characteristic fragmentation patterns in UPLC-MS/MS, critical for analytical identification :

| Fragment Ion (m/z) | Proposed Structure | Formation Pathway |

|---|---|---|

| 223 | Lysergic acid moiety | Cleavage of peptide bond and CO loss |

| 268 | Ergoline core + retained methyl group | Ether group cleavage from ring E |

| 348 | Iso-propyl-substituted ergoline | Retention of iso-propyl group during fragmentation |

Dihydroergotamine analogs show analogous fragmentation but lack dehydration products .

Degradation Pathways

This compound degrades under hydrolytic and oxidative conditions:

-

Hydrolysis : In aqueous acetonitrile (pH 5–7), trace ergonovine (m/z 325) forms as a breakdown product, suggesting peptide bond cleavage .

-

Oxidation : The lysergic acid moiety undergoes hydroxylation via CYP3A4, producing hydroxylated metabolites .

Adsorption and Binding Interactions

Molecularly imprinted polymers (MIPs) designed for ergot alkaloids demonstrate selective adsorption of this compound via:

-

π-π stacking between the ergoline aromatic system and styrene monomers.

-

Hydrogen bonding with hydroxyethyl methacrylate co-polymers .

| Polymer Type | Adsorption Capacity (μM/g) | Selectivity (vs. Ergonovine) |

|---|---|---|

| MIP | 8.68 | 2.1× higher than NIP |

| NIP | 7.55 | Baseline |

Stability in Pharmaceutical Formulations

This compound is less stable than ergotamine or ergosine under thermal stress :

| Parameter | Effect on Stability | Recommended Storage |

|---|---|---|

| Temperature >25°C | Accelerates epimerization and degradation | Refrigeration (2–8°C) |

| UV light | Promotes radical-mediated decomposition | Amber glass containers |

| Acidic pH (≤3) | Stabilizes R-epimer | Buffered formulations (pH 4–6) |

Analytical Quantification

Reverse-phase HPLC with fluorescence detection (HPLC-FLD) remains the gold standard for resolving R- and S-epimers . LC-MS/MS enables sensitive detection at ng/mL levels using transitions like m/z 575 → 268 .

Key Research Findings

-

This compound’s inhibition of prolactin secretion in rats is dose-dependent, with potency exceeding ergotamine .

-

Cross-reactivity in MIPs is observed with ergocryptine and ergocristine due to structural homology .

-

Epimerization equilibrium can be reversed using acid/base catalysis, enabling synthetic recovery of the R-epimer .

Propriétés

Numéro CAS |

57432-60-7 |

|---|---|

Formule moléculaire |

C35H43N5O9 |

Poids moléculaire |

677.7 g/mol |

Nom IUPAC |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C31H39N5O5.C4H4O4/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-3(6)1-2-4(7)8/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,23-,24+,26+,30-,31+;/m1./s1 |

Clé InChI |

FZRTUCBIWXGZGU-TUILHWQOSA-N |

SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(=CC(=O)O)C(=O)O |

Synonymes |

ergocorine mesylate ergocorine phosphate ergocornine ergocornine 2-maleate (1:1), (5'alpha)-isomer ergocornine 2-maleate (2:1), (5'alpha)-isomer ergocornine maleate ergocornine methanesulfonate, (5'alpha)-isomer ergocornine methyl sulfate, (5'alpha)-isomer ergocornine monomethanesulfonate, (5'alpha)-isomer ergocornine monomethanesulfonate, (5'alpha,8alpha)-isomer ergocornine phosphate, (5'alpha)-isomer ergocornine, (5'alpha,8alpha)-isomer ergocorninine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.